
3-(1-methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, also known as MPPCA, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. MPPCA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
Functionalization Reactions and Synthesis
Pyrazole derivatives have been the subject of studies focusing on their functionalization reactions and synthesis methods. For instance, research on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various amines demonstrates the versatility of pyrazole compounds in producing a range of derivatives through different reaction mechanisms. These studies are crucial for understanding how similar compounds, including "3-(1-methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid," can be synthesized and modified for various applications (Yıldırım, Kandemirli, & Demir, 2005).
Coordination Chemistry and Crystal Structures
Research on coordination complexes and crystal structures of pyrazole derivatives provides insights into the structural and electronic properties of these compounds. For example, studies on pyrazole-dicarboxylate acid derivatives and their coordination with metal ions reveal the potential of pyrazole compounds in forming coordination polymers with diverse structures. This research can help in understanding the coordination behavior of similar compounds, potentially including "this compound," which could be useful in materials science and catalysis (Radi et al., 2015).
Antimicrobial and Anticancer Applications
The antimicrobial and anticancer activities of pyrazole derivatives have been extensively studied. These compounds often exhibit significant biological activity, suggesting potential applications in drug development. For instance, organometallic complexes with pyrazolo[3,4-b]pyridine ligands have shown promise as anticancer agents, indicating the potential therapeutic applications of structurally related compounds like "this compound" (Stepanenko et al., 2011).
Sensor Applications
Pyrazole derivatives are also studied for their potential as chemosensors due to their ability to interact with various metal ions and organic molecules. The synthesis of new colorimetric chemosensors based on pyrazole derivatives highlights the application of these compounds in detecting metal ions, which could be relevant for environmental monitoring and analytical chemistry. This suggests that compounds like "this compound" might be explored for sensor applications (Aysha et al., 2021).
特性
IUPAC Name |
2-(4-methylphenyl)-5-(1-methylpyrrol-2-yl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-5-7-12(8-6-11)19-15(16(20)21)10-13(17-19)14-4-3-9-18(14)2/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTPSZZQUSOUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CN3C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

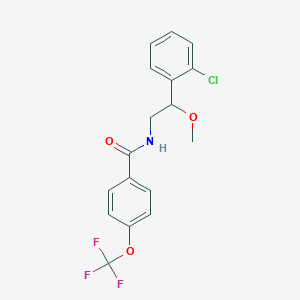
![N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2968651.png)
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2968652.png)
![(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2968653.png)
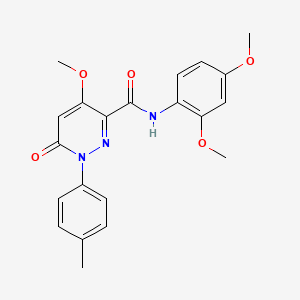
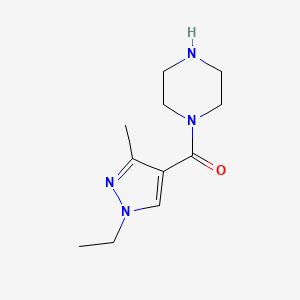

![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)
![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)
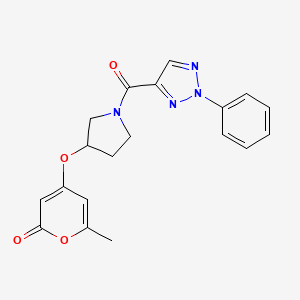
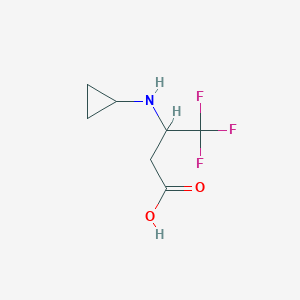
![3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2968667.png)

